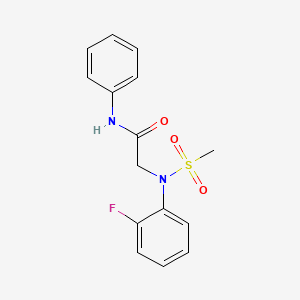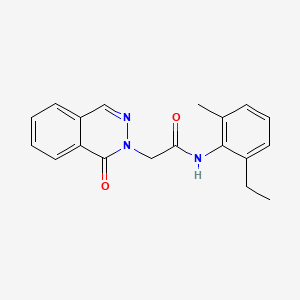
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as FMPG, is a compound that has been studied for its potential use as a therapeutic agent. It is a member of the family of glycine transporter inhibitors, which have been shown to have effects on the central nervous system. In
Wirkmechanismus
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting the glycine transporter, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide increases the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This leads to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and reduce drug-seeking behavior in animal models. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to increase the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This leads to increased neurotransmission and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide is that it has been shown to be effective in animal models of neurological disorders. Another advantage is that it has a well-understood mechanism of action, which makes it easier to study. However, one limitation is that N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has not yet been tested in humans, so its safety and efficacy in humans are unknown. Another limitation is that the synthesis of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide is complex and time-consuming, which makes it difficult to produce large quantities of the compound.
Zukünftige Richtungen
There are many potential future directions for research on N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One area of research could be to test the safety and efficacy of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in humans. Another area of research could be to explore the potential use of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in the treatment of other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, researchers could explore ways to optimize the synthesis method of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide to increase yield and purity of the final product.
Synthesemethoden
The synthesis of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves a multistep process that begins with the reaction of 2-fluoroaniline with methylsulfonyl chloride to form N-(2-fluorophenyl)-N-methylsulfonyl-2-fluoroaniline. This compound is then reacted with phenylglycinol to form N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. The synthesis method has been optimized to increase yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. It has been shown to have anxiolytic and antidepressant effects in animal models. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-22(20,21)18(14-10-6-5-9-13(14)16)11-15(19)17-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBMFOUZODSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)


![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)


![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)



![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
